Pri-724

Prodrug Design Pharmacokinetics Drug Development

Pri-724 (also known as Foscenvivint and OP-724) is a second-generation, selective small-molecule inhibitor that disrupts the interaction between β-catenin and the transcriptional coactivator CBP (CREB-binding protein), thereby specifically inhibiting a subset of Wnt/β-catenin-driven gene transcription without affecting the related coactivator p300. Pri-724 functions as a phosphorylated prodrug of the active antagonist C-82 and is rapidly hydrolyzed in vivo to its active form following intravenous administration.

Molecular Formula C33H35N6O7P
Molecular Weight 658.6 g/mol
CAS No. 1422253-38-0
Cat. No. B612153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePri-724
CAS1422253-38-0
SynonymsPRI724;  PRI-724;  PRI 724;  C-82 prodrug;  ICG-001 analog;  ICG001 analog;  ICG 001 analog; 
Molecular FormulaC33H35N6O7P
Molecular Weight658.6 g/mol
Structural Identifiers
SMILESCC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C
InChIInChI=1S/C33H35N6O7P/c1-22-31-38(29(40)21-36(2)39(31)33(42)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(16-14-23)46-47(43,44)45)32(41)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31H,18-21H2,1-2H3,(H,35,42)(H2,43,44,45)/t22-,28-,31-/m0/s1
InChIKeyVHOZWHQPEJGPCC-AZXNYEMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pri-724 (Foscenvivint) CAS 1422253-38-0: A Second-Generation CBP/β-Catenin Antagonist for Wnt Pathway-Targeted Research and Therapeutic Development


Pri-724 (also known as Foscenvivint and OP-724) is a second-generation, selective small-molecule inhibitor that disrupts the interaction between β-catenin and the transcriptional coactivator CBP (CREB-binding protein), thereby specifically inhibiting a subset of Wnt/β-catenin-driven gene transcription without affecting the related coactivator p300 . Pri-724 functions as a phosphorylated prodrug of the active antagonist C-82 and is rapidly hydrolyzed in vivo to its active form following intravenous administration [1]. As a CBP/β-catenin antagonist, Pri-724 has advanced to clinical evaluation across multiple indications including advanced solid tumors, pancreatic adenocarcinoma, and liver fibrosis, with Phase 1/2a data demonstrating an excellent safety profile via continuous intravenous infusion [2].

Why Generic Substitution of Pri-724 CAS 1422253-38-0 with Other Wnt Pathway Inhibitors Is Not Scientifically Justified


Generic substitution among Wnt/β-catenin pathway inhibitors is not scientifically justified due to fundamentally divergent molecular targets, mechanisms of action, and clinical development stages. Pri-724 (via its active metabolite C-82) specifically antagonizes the CBP/β-catenin protein-protein interaction at the distal N-terminus of CBP, a region poorly conserved with the closely related coactivator p300, thereby preserving p300/β-catenin-mediated transcription that supports differentiation and homeostasis [1]. In contrast, alternative Wnt pathway inhibitors act at entirely distinct nodes: LGK-974 inhibits Porcupine to block Wnt ligand secretion, XAV-939 inhibits tankyrase to stabilize the β-catenin destruction complex, and ICG-001 (first-generation CBP/β-catenin antagonist) lacks the phosphate prodrug modification that enables Pri-724's aqueous solubility and in vivo conversion to C-82 . Furthermore, Pri-724 is distinguished by its clinical validation across multiple Phase 1/2 trials with documented safety, pharmacokinetics, and exploratory efficacy, whereas most alternative CBP/β-catenin antagonists remain restricted to preclinical evaluation [2]. These mechanistic, pharmacokinetic, and clinical development disparities preclude any assumption of functional equivalence.

Pri-724 (CAS 1422253-38-0) Quantitative Differentiation Evidence: Comparator-Based Performance Data for Informed Selection


Prodrug Design with Rapid In Vivo Conversion: Pri-724 vs. First-Generation CBP/β-Catenin Antagonist ICG-001

Pri-724 is a phosphorylated prodrug of C-82 that is rapidly hydrolyzed to its active form in vivo, overcoming the formulation and solubility limitations of first-generation CBP/β-catenin antagonists such as ICG-001 . While ICG-001 lacks aqueous solubility suitable for intravenous administration, Pri-724 achieves DMSO solubility ≥ 60 mg/mL and enables continuous intravenous infusion dosing in clinical trials . The clinical viability of this prodrug strategy is evidenced by successful Phase 1 dose escalation to 905 mg/m²/day by 7-day continuous intravenous infusion, with pharmacokinetic profiling confirming measurable plasma concentrations of both prodrug and active metabolite C-82 [1].

Prodrug Design Pharmacokinetics Drug Development

Biochemical Potency: Pri-724 Active Metabolite C-82 vs. First-Generation ICG-001 in CBP/β-Catenin Disruption

The active metabolite of Pri-724, C-82, demonstrates substantially greater potency in disrupting the CBP/β-catenin interaction compared to the first-generation compound ICG-001. In biochemical assays, C-82 exhibits an IC50 of 45 nM for disrupting β-catenin/CREB-binding protein (CBP) interaction . By comparison, ICG-001 displays an IC50 of 3 μM in the same target engagement assay, representing a 67-fold difference in potency . Both compounds maintain selectivity over the related transcriptional coactivator p300, but C-82 achieves this selective antagonism at substantially lower concentrations, enabling reduced dosing requirements and potentially improved therapeutic windows in downstream applications .

Biochemical Assay IC50 CBP/β-catenin Inhibition

Differential Efficacy in Cisplatin-Resistant Cancer Models: Pri-724 vs. Porcupine Inhibitor LGK-974

In a direct comparative study evaluating Wnt/β-catenin inhibitors in germ cell tumor (GCT) cell lines, Pri-724 demonstrated superior efficacy against cisplatin-resistant cells compared to the Porcupine inhibitor LGK-974 [1]. Specifically, in the NTERA-2 CisR (cisplatin-resistant) GCT cell line, treatment with LGK-974 produced limited or no effect on cell viability, whereas the same cell line exhibited increased sensitivity to Pri-724 relative to the parental cisplatin-sensitive line . This differential response highlights that Wnt pathway inhibition at the level of CBP/β-catenin transcription (Pri-724 mechanism) may circumvent resistance mechanisms that limit the efficacy of upstream Wnt ligand secretion blockade (LGK-974 mechanism) in cisplatin-refractory disease contexts [2].

Germ Cell Tumor Cisplatin Resistance Comparative Efficacy

Clinical Safety and Tolerability Profile: Pri-724 Phase 1 Data vs. Third-Generation Candidate E7386

Pri-724 is distinguished by extensive clinical safety validation that establishes a benchmark for the CBP/β-catenin antagonist class. In a Phase 1a dose-escalation trial in patients with advanced solid tumors, Pri-724 was administered as a 7-day continuous intravenous infusion and successfully dose-escalated to 905 mg/m²/day, with the maximum tolerated dose (MTD) determined and dose-limiting toxicities (DLTs) and adverse event profiles systematically characterized [1]. A separate Phase 1/2a study in patients with hepatitis C and B virus-induced liver cirrhosis (n=27) confirmed that Pri-724 was well tolerated and demonstrated a potential antifibrotic effect, with dosing up to 160 mg/m²/day [2]. In contrast, the third-generation candidate E7386 was reported to exhibit unexpected cytotoxicity inconsistent with specific CBP/β-catenin antagonism, leading investigators to conclude that E7386 is not a specific CBP/β-catenin antagonist [3]. Pri-724 remains the only CBP/β-catenin antagonist with peer-reviewed, published clinical safety data demonstrating an excellent tolerability profile.

Clinical Safety Phase 1 Trial Maximum Tolerated Dose

Combination Therapy Efficacy with Immune Checkpoint Blockade: Pri-724 plus Anti-PD-L1 vs. Monotherapy in Colon Cancer Metastasis Model

In a preclinical mouse model of colon cancer liver metastasis, combination treatment with Pri-724 plus an anti-PD-L1 antibody resulted in significant tumor growth regression, whereas monotherapy with either Pri-724 alone or anti-PD-L1 alone failed to exhibit any anti-tumor activity [1]. Mechanistic analysis revealed that the combination induced CD8+CD44lowCD62Llow cells and interferon-γ production in CD8+ T-cells in the liver; critically, administration of an anti-CD8 antibody completely abrogated the anti-tumor effects of the combination treatment, confirming CD8+ T-cell dependence [2]. Pri-724 monotherapy increased T lymphocyte recruitment, including CD8+ T cells, into the tumor microenvironment, which was associated with inflammatory chemokine induction and macrophage phenotype shift toward cytotoxic function, thereby priming the immune contexture for checkpoint blockade responsiveness [3].

Combination Therapy Immuno-oncology Colorectal Cancer

Pri-724 CAS 1422253-38-0: Optimal Research and Procurement Application Scenarios Based on Verified Evidence


Preclinical Studies of CBP/β-Catenin Antagonism Requiring High Potency and Validated Selectivity

Pri-724 is the preferred compound for researchers requiring potent, specific disruption of CBP/β-catenin interaction without p300 inhibition. Its active metabolite C-82 achieves an IC50 of 45 nM for CBP/β-catenin disruption, representing a 67-fold potency advantage over first-generation ICG-001 (IC50 = 3 μM). This potency differential enables lower working concentrations, reduced compound consumption, and minimized potential off-target effects in cell-based and biochemical assays [1].

Cisplatin-Resistant Cancer Models, Particularly Germ Cell Tumors

Pri-724 demonstrates efficacy in cisplatin-resistant germ cell tumor cell lines where alternative Wnt pathway inhibitors (LGK-974) show limited or no effect. Researchers investigating mechanisms of cisplatin resistance in GCTs or developing therapeutic strategies for relapsed/refractory germ cell tumors should prioritize Pri-724 over Porcupine inhibitors based on direct comparative evidence of differential sensitivity [1].

Immuno-Oncology Combination Studies with PD-1/PD-L1 Blockade in Colorectal Cancer

Pri-724 uniquely enables synergistic combination with anti-PD-L1 therapy in colorectal cancer liver metastasis models, where both agents as monotherapies are ineffective. The combination induces CD8+ T-cell-dependent tumor regression, positioning Pri-724 as the Wnt pathway inhibitor of choice for immuno-oncology combination research in Wnt-driven tumors otherwise resistant to checkpoint blockade [1].

Liver Fibrosis and Cirrhosis Therapeutic Development

Pri-724 has completed Phase 1/2a clinical evaluation in patients with hepatitis C and B virus-induced liver cirrhosis, demonstrating favorable safety and tolerability with preliminary evidence of antifibrotic efficacy. This clinical validation makes Pri-724 the only CBP/β-catenin antagonist with published human data in hepatic fibrosis, establishing it as the reference compound for translational research in Wnt-driven fibrotic diseases [1].

Quote Request

Request a Quote for Pri-724

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.